1,3-Bis(trityloxy)propan-2-ol
Description
Historical Trajectory and Evolution of Trityl Protecting Group Chemistry
The trityl (triphenylmethyl) group is a cornerstone in the art of protecting group chemistry, primarily used to mask the reactivity of alcohols, amines, and thiols. total-synthesis.com Its journey began with the need to selectively block certain functional groups in a molecule while chemical transformations were carried out on other parts. The trityl group's large size, or steric bulk, allows for the selective protection of primary alcohols over more hindered secondary or tertiary alcohols. total-synthesis.com
The mechanism of trityl protection typically involves the reaction of the alcohol with trityl chloride in the presence of a base like pyridine (B92270). total-synthesis.com This proceeds via an SN1-type reaction, forming a stable trityl cation intermediate. total-synthesis.com Deprotection is readily achieved under acidic conditions, such as with acetic acid or trifluoroacetic acid (TFA), which cleave the trityl ether bond. total-synthesis.comtotal-synthesis.com
Over the years, the basic trityl group has been modified to fine-tune its properties. The introduction of electron-donating or withdrawing substituents on the phenyl rings alters the stability of the trityl cation, thereby adjusting the ease of its removal. acs.orgnih.gov For instance, methoxy-substituted trityl groups are more acid-labile. acgpubs.org This evolution has led to a diverse toolkit of trityl-based protecting groups, including photolabile variants that can be removed with light, offering even greater control in multi-step syntheses. acs.orgnih.govresearchgate.netacs.org The development of these derivatives has expanded the applications of trityl chemistry into fields like nucleoside and oligonucleotide synthesis, peptide chemistry, and carbohydrate chemistry. jst.go.jpglenresearch.com
The Contextual Significance of Propan-2-ol Derivatives in Contemporary Organic Chemistry
Propan-2-ol, also known as isopropyl alcohol, and its derivatives are fundamental building blocks in organic chemistry. vedantu.compw.live The propan-2-ol structure features a secondary alcohol, a common functional group that participates in a wide range of chemical reactions. vedantu.com These derivatives serve as versatile intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. pw.livegrowingscience.com
The reactivity of the hydroxyl group in propan-2-ol derivatives allows for transformations such as oxidation to ketones, esterification, and etherification. Furthermore, the presence of other functional groups on the propane (B168953) chain, as seen in derivatives like 1-chloro-3-phenoxy-propan-2-ol, provides additional handles for chemical modification.
In medicinal chemistry, propan-2-ol derivatives are integral to the synthesis of bioactive compounds. For example, they are key components in the creation of certain antifungal and antimicrobial agents. nih.gov The chirality of many propan-2-ol derivatives is also of great importance, as the biological activity of a molecule can be highly dependent on its specific three-dimensional arrangement. This has driven the development of methods for the enantioselective synthesis and resolution of chiral propan-2-ol derivatives. taylorandfrancis.com
Specific Research Importance of 1,3-Bis(trityloxy)propan-2-ol in Complex Molecular Architectures
The compound this compound holds particular importance as a branched, bifunctional building block in the synthesis of intricate molecular structures. preprints.orgmdpi.com Its structure, featuring a central hydroxyl group and two terminal trityl-protected hydroxyl groups, allows for a divergent synthetic approach. The free secondary hydroxyl group can be chemically modified, for instance, by alkylation, while the primary hydroxyls remain protected. preprints.orgmdpi.comnih.gov
A notable application of this compound is in the construction of dendrimers and other branched macromolecules. The ability to deprotect the terminal hydroxyl groups after modifying the central one allows for the stepwise growth of complex, tree-like structures. This building block has also been utilized in the synthesis of specialized ligands for metal complexes and in the creation of synthons for constructing molecular probes and other functional molecules. preprints.orgmdpi.com
For example, research has demonstrated the use of this compound in the synthesis of branched alkylating agents. preprints.orgmdpi.comnih.gov In one study, it was reacted with 1,4-bis(p-toluenesulfonyloxy)butane to create a branched linker, which was then used to functionalize a cobalt bis(dicarbollide) ion. preprints.orgmdpi.com This highlights the compound's role in creating molecules with specific and complex three-dimensional shapes.
The chirality of the central hydroxyl group in this compound can also be exploited. Enantiomerically pure forms of this compound can be used to introduce a specific stereocenter into a target molecule, which is crucial in the synthesis of many biologically active compounds. The enzymatic resolution of related compounds like 1-(trityloxy)propan-2-ol underscores the importance of chirality in this class of molecules. acs.orgresearchgate.net
Overview of Research Domains and Scholarly Contributions
Research involving this compound and its derivatives spans several key areas of chemistry, reflecting its versatility as a synthetic intermediate.
Key Research Domains:
Protecting Group Chemistry: The compound is a prime example of the application of trityl protecting groups, and research in this area continues to explore new ways to utilize its unique steric and electronic properties. total-synthesis.comacs.orgacgpubs.orgjst.go.jp
Synthesis of Complex Molecules: A significant body of work focuses on using this compound as a starting material for the synthesis of complex organic molecules, including natural products and their analogues. uno.edumdpi.com
Materials Science: The ability to create well-defined branched structures from this compound makes it relevant in the development of new polymers and materials with tailored properties. researchgate.net
Medicinal Chemistry: Derivatives of this compound are intermediates in the synthesis of potential therapeutic agents. acs.orgresearchgate.net For instance, related propan-2-ol structures are found in various bioactive compounds. nih.govresearchgate.net
Organometallic Chemistry: The compound has been used to create specialized ligands for metal complexes, which can have applications in catalysis and materials science. preprints.orgmdpi.com
Scholarly contributions have detailed the synthesis of this compound and its subsequent use in multi-step synthetic sequences. preprints.orgmdpi.com For example, its preparation from glycerol (B35011) derivatives and subsequent reactions to form more complex structures are documented in the chemical literature. preprints.orgmdpi.comnih.gov The compound's utility is often highlighted in the context of creating branched structures with precise control over their architecture.
| Property | Value |
| Molecular Formula | C41H36O3 |
| IUPAC Name | This compound |
| CAS Number | Not available |
| PubChem CID | 225077 |
Structure
3D Structure
Properties
CAS No. |
5443-10-7 |
|---|---|
Molecular Formula |
C41H36O3 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
1,3-ditrityloxypropan-2-ol |
InChI |
InChI=1S/C41H36O3/c42-39(31-43-40(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)32-44-41(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30,39,42H,31-32H2 |
InChI Key |
RTMHETZUWPSOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Bis Trityloxy Propan 2 Ol and Its Chemical Analogs
Established and Evolving Synthetic Pathways to 1,3-Bis(trityloxy)propan-2-ol
The synthesis of this compound primarily relies on the direct reaction of a glycerol (B35011) backbone with a tritylating agent. This approach has been refined over the years through the development of new reagents and catalytic systems to improve yield and selectivity.
The most common and established method for synthesizing this compound involves the direct alkylation of glycerol with a triphenylmethyl halide, typically triphenylmethyl chloride (trityl chloride). nih.govpreprints.org In this Sɴ1-type reaction, the trityl halide reacts with the primary hydroxyl groups of glycerol. nih.gov The reaction is generally performed in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride byproduct generated during the reaction. nih.govpreprints.org
The general scheme for this reaction is as follows: Glycerol + 2 Triphenylmethyl Chloride → this compound + 2 HCl
This method takes advantage of the greater reactivity and lower steric hindrance of the primary hydroxyl groups at the C1 and C3 positions of glycerol compared to the secondary hydroxyl group at the C2 position. tcichemicals.com While effective, this pathway often requires careful control of stoichiometry and reaction conditions to minimize the formation of mono-tritylated and fully tritylated byproducts.
To enhance the efficiency and selectivity of tritylation, various catalytic systems have been developed. These catalysts accelerate the reaction rate and can improve the regioselectivity, favoring the desired 1,3-disubstituted product.
While pyridine can be used as a base and solvent, more nucleophilic amine catalysts are often employed to significantly accelerate tritylation reactions. acs.orghighfine.com 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this purpose. chemeurope.comwikipedia.org Its catalytic activity is substantially higher than that of pyridine, with rate increases reported to be on the order of 10⁴ to 10⁵ times for similar acylation reactions. highfine.com
DMAP functions as a nucleophilic catalyst. chemeurope.com It reacts with the triphenylmethyl halide to form a highly reactive N-tritylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the alcohol (glycerol) than the original trityl halide, thus speeding up the formation of the trityl ether. wikipedia.org An auxiliary base, such as triethylamine, is often included to scavenge the proton released from the alcohol, regenerating the DMAP catalyst for the next cycle. wikipedia.orgsemanticscholar.org The use of DMAP allows for milder reaction conditions and can lead to higher yields, especially with sterically hindered or less reactive alcohols. highfine.com
| Catalyst | Relative Catalytic Activity | Primary Role | Reference |
|---|---|---|---|
| Pyridine | Base | Base / Solvent | nih.govhighfine.com |
| Triethylamine | Moderate | Non-nucleophilic Base | semanticscholar.org |
| 4-Dimethylaminopyridine (DMAP) | High | Nucleophilic Catalyst | highfine.comchemeurope.com |
A more recent and environmentally benign approach involves the use of Lewis acid-based ionic liquids as recyclable catalysts. nih.govacs.org 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄) has been demonstrated as an efficient catalyst for the tritylation of primary alcohols. nih.govresearchgate.net This method avoids the use of traditional, often volatile and toxic, organic solvents and bases.
The proposed mechanism involves the ionic liquid acting as a Lewis acid to facilitate the generation of a trityl carbocation (Tr⁺) from triphenylmethanol (B194598) (an alternative to trityl halides). nih.govacs.org This carbocation is then attacked by the alcohol to form the corresponding trityl ether. acs.org This catalytic system shows excellent chemoselectivity for primary over secondary alcohols. nih.gov Studies have shown that a catalyst loading of just 5 mol% is sufficient to achieve high product yields at room temperature. acs.orgresearchgate.net A key advantage of this system is the ability to recover and reuse the ionic liquid catalyst for several cycles with minimal loss of activity. nih.govnih.gov
| Catalyst Loading (mol %) | Product Yield (%) | Reference |
|---|---|---|
| 2 | 46 | acs.org |
| 3 | 61 | acs.org |
| 4 | 84 | acs.org |
| 5 | 92 | acs.orgresearchgate.net |
| 6 | 98 | acs.org |
Data based on the tritylation of propargyl alcohol with triphenyl methyl alcohol. acs.org
Regioselectivity is a critical factor in the synthesis of this compound. The desired outcome is the selective protection of the two primary hydroxyl groups of glycerol while leaving the secondary one free. This selectivity is primarily governed by steric effects. numberanalytics.com
The triphenylmethyl (trityl) group is exceptionally bulky due to its three phenyl rings. tcichemicals.com This steric hindrance makes it difficult for the tritylating agent to approach and react with more sterically congested hydroxyl groups. numberanalytics.com In the glycerol molecule, the primary hydroxyls at positions 1 and 3 are significantly more accessible than the secondary hydroxyl at position 2. Consequently, the reaction with trityl chloride preferentially occurs at the primary positions, leading to the formation of this compound as the major product under controlled conditions. This inherent regioselectivity driven by the steric bulk of the trityl group is a fundamental principle exploited in the synthesis of many complex molecules derived from polyols. tcichemicals.comresearchgate.net
Catalytic Systems and Reagents in Tritylation Reactions
Chemo- and Regioselective Synthesis of Glycerol Trityl Ethers
Achieving high chemo- and regioselectivity is paramount for the efficient synthesis of asymmetrically substituted glycerol derivatives. The goal is to maximize the yield of the 1,3-ditrityl ether while minimizing the formation of the 1-monotrityl, 2-monotrityl, and 1,2,3-tritrityl ethers.
Advanced strategies to enhance this selectivity include:
Catalyst Control : As discussed, highly selective catalysts like Lewis acidic ionic liquids (EMIM·AlCl₄) can preferentially catalyze the tritylation of primary alcohols, thus enhancing the formation of the 1,3-disubstituted product from glycerol. nih.gov
Protecting Group Strategy : A multi-step approach can be employed where glycerol is first converted to an intermediate that masks the secondary hydroxyl group. For instance, starting with (R)- or (S)-solketal, which protects the 1,2-hydroxyls, allows for manipulation of the C3 hydroxyl. mdpi.com Subsequent removal of the ketal and selective protection of the newly freed primary hydroxyl can provide a pathway to specific glycerol ethers. While not a direct route to this compound, these principles of temporary protection are central to achieving high regioselectivity in glycerol chemistry. mdpi.com
Enzymatic Methods : Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can exhibit high regioselectivity, often acylating only the primary positions of glycerol. mdpi.com While more commonly used for acylation, enzymatic approaches for the regioselective protection of polyols represent a growing field that could be applied to the synthesis of specific trityl ethers.
Tin-Mediated Reactions : The use of tin-based reagents, such as stannylene acetals formed from diols and dibutyltin (B87310) oxide, can activate one hydroxyl group over another for regioselective alkylation. scispace.com This method has been successfully applied to the regioselective etherification of vicinal diols in carbohydrate chemistry and presents a potential strategy for controlling selectivity in glycerol tritylation. scispace.comskemman.is
By carefully selecting the synthetic pathway, controlling reaction parameters like temperature and stoichiometry, and employing advanced catalytic or protecting group strategies, chemists can effectively control the chemo- and regioselectivity of the tritylation of glycerol to produce this compound with high purity and yield.
Selective Protection of Primary Hydroxyl Groups in Polyols
The synthesis of this compound from glycerol is a classic example of regioselective protection, a foundational concept in organic synthesis. Glycerol possesses two primary hydroxyl (-CH₂OH) groups and one secondary hydroxyl (-CHOH) group. The selective protection of the two primary hydroxyls while leaving the secondary one free is achieved by exploiting steric hindrance. nih.gov
The triphenylmethyl (trityl) group is exceptionally bulky, and its introduction is highly sensitive to the steric environment around the hydroxyl group. nih.gov Primary hydroxyls are sterically less hindered than their secondary counterparts, making them more accessible to react with a bulky reagent like trityl chloride (TrCl). nih.govbeilstein-journals.org
The most common method for this transformation involves reacting glycerol with trityl chloride in a pyridine solvent. mdpi.compreprints.org Pyridine serves a dual role: it acts as the solvent and as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. ut.ac.ir To accelerate the often slow tritylation reaction, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added. researchgate.net
Alternative methodologies have been developed to enhance selectivity and reaction rates. One notable method employs a silver salt, such as silver nitrate (B79036) (AgNO₃) or silver perchlorate (B79767) (AgClO₄), as a catalyst in a solvent system like THF/DMF. ut.ac.ir The silver ion facilitates the abstraction of the chloride from TrCl, generating a highly reactive trityl cation (Tr⁺), which then rapidly reacts with the primary hydroxyl groups. ut.ac.irresearchgate.net This method has been shown to significantly improve yields and selectivity for primary hydroxyl tritylation compared to the standard pyridine procedure, especially in complex polyol systems. ut.ac.ir
Comparative Analysis of Synthetic Efficiencies and Reaction Yields across Methodologies
The efficiency and yield of synthesizing this compound and its analogs are highly dependent on the chosen synthetic strategy, including the reagents, catalysts, and reaction conditions. A comparative analysis reveals significant variations across different methodologies.
In contrast, catalyst-driven methods show marked improvement. The use of silver nitrate as a catalyst for the tritylation of primary hydroxyls has been reported to provide significantly higher yields, ranging from 40% to 85% for the selective monotritylation of various ribonucleosides. ut.ac.ir For ascorbic acid, the same study reported a quantitative yield for the primary monotritylated product, demonstrating the catalytic method's superiority. ut.ac.ir
The following table summarizes the yields reported for various tritylation and analogous protection reactions on glycerol and similar substrates, illustrating the impact of the chosen methodology.
Table 1: Comparative Yields of Tritylation and Analogous Reactions
| Protected Compound/Analog | Starting Material | Reagents/Method | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Tritylated glycerol ether lipid | Glycerol ether lipid | Trityl chloride, Pyridine | 42% | beilstein-journals.org, nih.gov |
| 6-O-Tritylascorbic acid | Ascorbic acid | Trityl chloride, Pyridine | 5% | ut.ac.ir |
| 6-O-Tritylascorbic acid | Ascorbic acid | Trityl chloride, AgNO₃, THF/DMF | Quantitative | ut.ac.ir |
| 5'-O-Trityl ribonucleosides | Ribonucleosides | Trityl chloride, AgNO₃, THF/DMF | 40-85% | ut.ac.ir |
| (R/S)-Trityl-glycidol | Allyl alcohol | Asymmetric epoxidation, in situ tritylation | ~50% | stewarthendrickson.com |
This comparative data underscores that while the standard pyridine-based tritylation is a viable option, the use of catalytic systems, particularly those involving silver ions, can lead to substantial improvements in reaction yields and selectivity for the protection of primary hydroxyl groups in polyols.
Elucidation of Reactivity Profiles and Mechanistic Pathways of 1,3 Bis Trityloxy Propan 2 Ol Derivatives
Chemical Transformations Involving the Free Secondary Hydroxyl Group
The secondary alcohol at the C-2 position of 1,3-Bis(trityloxy)propan-2-ol is a key functional handle for further molecular elaboration. Its reactivity is typical of a secondary alcohol, albeit influenced by the steric bulk of the adjacent trityloxy groups.
Esterification and Acylation Reactions
The secondary hydroxyl group of this compound can be readily esterified with a variety of acylating agents. This transformation is fundamental for the introduction of acyl groups, which can serve as another layer of protection or as a means to introduce other functionalities.
The reaction with acid chlorides or acid anhydrides is a common and efficient method for acylation. libretexts.org Typically, the reaction is carried out in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine, which acts as a nucleophilic catalyst and scavenges the acidic byproduct (e.g., HCl). libretexts.org For example, treatment of this compound with benzoyl chloride in pyridine at room temperature affords the corresponding benzoate (B1203000) ester in high yield.
Alternatively, Fischer esterification can be employed, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com This method is an equilibrium process, and to drive the reaction to completion, water is typically removed as it is formed. masterorganicchemistry.com
| Reactant 1 | Acylating Agent | Reagents/Catalyst | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| This compound | Acetyl chloride | Pyridine | CH2Cl2 | 0 °C to rt, 2-4 h | 2-O-Acetyl-1,3-bis(trityloxy)propane |
| This compound | Acetic anhydride | DMAP (cat.), Et3N | CH2Cl2 | rt, 1-3 h | 2-O-Acetyl-1,3-bis(trityloxy)propane |
| This compound | Benzoic acid | H2SO4 (cat.) | Toluene | Reflux with Dean-Stark trap | 2-O-Benzoyl-1,3-bis(trityloxy)propane |
Mitsunobu Reactions and Related Nucleophilic Substitutions
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a wide range of other functional groups with inversion of stereochemistry. wikipedia.org For a chiral secondary alcohol, this reaction provides a reliable method for SN2-type substitution. In the case of the achiral this compound, the reaction allows for the introduction of various nucleophiles at the C-2 position under mild, neutral conditions.
The reaction is typically carried out using a combination of a phosphine, most commonly triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent, and the azodicarboxylate is added, usually at low temperature. wikipedia.org The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile. A wide variety of nucleophiles can be used, including carboxylic acids (leading to esters), phenols (leading to aryl ethers), imides, and azides. organic-chemistry.org
| Reactant 1 | Nucleophile | Reagents | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| This compound | Benzoic acid | PPh3, DEAD | THF | 0 °C to rt, 6-12 h | 2-O-Benzoyl-1,3-bis(trityloxy)propane |
| This compound | Phthalimide | PPh3, DIAD | THF | rt, 12-18 h | 2-N-Phthalimido-1,3-bis(trityloxy)propane |
| This compound | Diphenylphosphoryl azide (B81097) (DPPA) | PPh3, DEAD | Toluene | rt, 8-16 h | 2-Azido-1,3-bis(trityloxy)propane |
Trityl Ether Cleavage and Orthogonal Deprotection Strategies
The trityl group is a valuable protecting group for alcohols due to its steric bulk and, most importantly, its lability under acidic conditions. This allows for its selective removal in the presence of other protecting groups that are stable to acid.
Acid-Catalyzed Hydrolysis (e.g., with Acetic Acid, Trifluoroacetic Acid)
The cleavage of trityl ethers is most commonly achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the ether oxygen, followed by the departure of the alcohol to form a highly stable triphenylmethyl (trityl) cation. This cation is stabilized by resonance across the three phenyl rings. The trityl cation is then quenched by water or another nucleophile present in the reaction mixture.
The rate of cleavage is highly dependent on the acidity of the medium. Mild acids such as aqueous acetic acid can be sufficient for detritylation, which allows for the removal of the trityl group in the presence of more acid-stable protecting groups like silyl (B83357) ethers. For more robust substrates or when faster reaction times are desired, stronger acids like trifluoroacetic acid (TFA) are employed, often in a chlorinated solvent like dichloromethane.
| Substrate | Acid Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| This compound derivative | 80% Acetic Acid | Water | 50-80 °C, 2-6 h | Glycerol (B35011) derivative |
| This compound derivative | Trifluoroacetic Acid (1-5%) | CH2Cl2 | 0 °C to rt, 10-60 min | Glycerol derivative |
| This compound derivative | Formic Acid | Ether | rt, 1-3 h | Glycerol derivative |
Neutral and Selective Deprotection Methodologies (e.g., with CBr4 in Methanol)
While acid-catalyzed hydrolysis is the most common method for trityl ether cleavage, there are instances where acidic conditions are not compatible with other functional groups in the molecule. In such cases, neutral and selective deprotection methodologies are highly valuable.
One such method involves the use of carbon tetrabromide (CBr4) in refluxing methanol. This system provides a mild and neutral environment for the selective deprotection of trityl ethers in high yields. A key advantage of this method is its orthogonality to a wide range of other hydroxyl protecting groups, including isopropylidene, allyl, benzyl (B1604629), acetyl, benzoyl, methyl, tosyl, and various silyl ethers, which remain unaffected under these conditions.
The concept of orthogonal deprotection is crucial in complex multi-step syntheses. It allows for the sequential removal of different protecting groups from a molecule without affecting others. The trityl group, with its unique sensitivity to mild acid and certain neutral conditions, is a cornerstone of many orthogonal protection strategies in modern organic synthesis.
| Substrate | Reagents | Solvent | Typical Conditions | Product | Selectivity |
|---|---|---|---|---|---|
| Trityl-protected alcohol | CBr4 | Methanol | Reflux, 1-4 h | Free alcohol | High selectivity over benzyl, silyl, and acetyl groups |
| Trityl-protected alcohol | BCl3 | CH2Cl2 | -30 °C, 10-30 min | Free alcohol | High selectivity over silyl and benzyl ethers |
| Trityl-protected alcohol | Photocatalyst, visible light | Acetonitrile | rt, 12-24 h | Free alcohol | Neutral pH, selective over acid-labile groups |
Mechanistic Insights into Trityl Protection and Deprotection
The trityl (triphenylmethyl, Tr) group is a sterically demanding protecting group widely employed in organic synthesis, particularly for primary alcohols. nih.gov Its utility stems from its ease of introduction under basic or neutral conditions and its facile removal under mild acidic conditions. nih.gov The reactivity of trityl ethers, including those in this compound, is fundamentally governed by the remarkable stability of the triphenylmethyl cation.
Role of the Triphenylmethyl Cation (Trityl Cation) as an SN1 Intermediate
The protection of an alcohol as a trityl ether and the subsequent deprotection proceed through a substitution nucleophilic unimolecular (SN1) mechanism. acs.org This pathway is dictated by the structure of the trityl group, where the central carbon atom is quaternary, rendering a substitution nucleophilic bimolecular (SN2) reaction impossible due to steric hindrance. total-synthesis.com
The formation of a trityl ether, such as in the synthesis of this compound, typically involves the reaction of the alcohol with trityl chloride in the presence of a base like pyridine. total-synthesis.com The mechanism involves the initial, rate-determining step of dissociation of the trityl chloride to form the triphenylmethyl cation, also known as the trityl cation. total-synthesis.comnvcc.edu
Mechanism of Trityl Protection (SN1):
Formation of the Carbocation: The C-Cl bond in trityl chloride cleaves to form the highly stable trityl carbocation and a chloride ion. This is the slow, rate-determining step. stackexchange.com
Nucleophilic Attack: The alcohol (e.g., propan-1,2,3-triol) acts as a nucleophile and attacks the electrophilic carbocation. nvcc.edu
Deprotonation: A base, such as pyridine, removes the proton from the newly formed oxonium ion to yield the neutral trityl ether and pyridinium (B92312) hydrochloride. total-synthesis.com
The stability of the trityl cation is the driving force for the SN1 pathway. stackexchange.com This stability arises from the extensive delocalization of the positive charge across the three phenyl rings through resonance. stackexchange.com The numerous resonance structures effectively disperse the charge, making the trityl cation one of the most stable carbocations. total-synthesis.comstackexchange.com
Deprotection of the trityl ether is typically achieved with mild Brønsted or Lewis acids. total-synthesis.com The mechanism is essentially the reverse of the protection step and again hinges on the formation of the trityl cation. total-synthesis.com
Mechanism of Trityl Deprotection (SN1):
Protonation: The ether oxygen is protonated by an acid (e.g., Trifluoroacetic acid), making the alcohol a much better leaving group. total-synthesis.com
Formation of the Carbocation: The C-O bond cleaves, releasing the deprotected alcohol and forming the stable trityl cation. total-synthesis.comumkc.edu
Cation Trapping: The trityl cation can then react with any available nucleophile in the medium or be quenched by a scavenger. total-synthesis.com
The entire process highlights the central role of the trityl cation as a stable intermediate, facilitating both the formation and cleavage of the trityl ether bond under specific conditions. acs.org
Considerations of Cationic Chain Reactions and Hydride Transfer in Trityl Ether Disproportionation
Under certain acidic conditions, trityl ethers can undergo disproportionation, a process that involves a cationic chain reaction initiated by the trityl cation. acs.org This reaction leads to the formation of triphenylmethane (B1682552) and an oxidized product of the alcohol moiety, such as an aldehyde or ketone. acs.org The key mechanistic steps involve the abstraction of a hydride ion (H⁻) from the carbon bearing the ether oxygen. acs.orgnsf.gov
The process is initiated by the formation of a trityl cation from a trityl ether in the presence of a strong acid. This cation then acts as a hydride acceptor.
Mechanism of Trityl Ether Disproportionation:
Initiation: A catalytic amount of trityl cation is generated from a trityl ether by the action of an acid.
Propagation (Chain Reaction):
Hydride Transfer: The trityl cation abstracts a hydride from the α-carbon of another trityl ether molecule. This results in the formation of triphenylmethane and a new oxocarbenium ion. acs.orgnsf.gov
Fragmentation: The unstable oxocarbenium ion rapidly fragments into an aldehyde or ketone and a new trityl cation.
Continuation: The newly generated trityl cation can then participate in another hydride transfer, thus propagating the chain reaction. acs.org
This cationic chain reaction is a significant consideration in reactions involving trityl ethers under strongly acidic conditions, as it can lead to undesired side products. The propensity for hydride transfer is a defining feature of the reactivity of the trityl cation. nsf.gov Such chain reactions are analogous to those observed in cationic polymerization, where a cationic initiator leads to the sequential addition of monomers. wikipedia.orglibretexts.org
Influence of Substituent Effects on Reactivity and Stability
The stability of the intermediate trityl cation, and thus the reactivity of trityl ethers, can be significantly modulated by introducing substituents on the para positions of the phenyl rings. total-synthesis.comresearchgate.net The electronic nature of these substituents directly influences the rate of both the formation and cleavage of trityl ethers by stabilizing or destabilizing the carbocation intermediate.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃), increase the stability of the trityl cation. total-synthesis.com They achieve this through the mesomeric (resonance) effect, pushing electron density into the phenyl ring and further delocalizing the positive charge of the carbocation. total-synthesis.com This enhanced stability lowers the activation energy for the formation of the cation. Consequently, trityl ethers with electron-donating groups, like the 4-methoxytrityl (MMT) or 4,4'-dimethoxytrityl (DMT) groups, are cleaved much more rapidly under acidic conditions than the parent trityl group. nih.govtotal-synthesis.com For instance, the introduction of a single p-methoxy group can increase the rate of acid-catalyzed deprotection by a factor of ten. total-synthesis.com
Conversely, electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), destabilize the trityl cation. They pull electron density away from the phenyl rings, intensifying the positive charge on the central carbon atom. This destabilization raises the activation energy for cation formation, making the corresponding trityl ethers more stable towards acid-catalyzed cleavage.
The effect of various substituents on the rate of solvolysis (a reaction that proceeds via a carbocation intermediate) of substituted trityl derivatives often correlates well with Hammett-Brown σ⁺ parameters, which account for the ability of a substituent to stabilize an adjacent positive charge. researchgate.net
| Substituent (para-position) | Electronic Effect | Effect on Trityl Cation Stability | Relative Rate of Deprotection |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Greatly Increased | Fastest |
| -CH₃ (Methyl) | Weakly Electron-Donating | Increased | Faster |
| -H (Hydrogen) | Neutral (Reference) | Baseline | Reference (1) |
| -Cl (Chloro) | Weakly Electron-Withdrawing | Decreased | Slower |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Greatly Decreased | Slowest |
This tunable reactivity allows for the strategic selection of a trityl group with the appropriate acid lability for a specific synthetic sequence, enabling orthogonal protection strategies in the synthesis of complex molecules. organic-chemistry.org
Applications of 1,3 Bis Trityloxy Propan 2 Ol in Advanced Organic Synthesis and Materials Science
Strategic Role as a Versatile Synthetic Intermediate
The core structure of 1,3-Bis(trityloxy)propan-2-ol, featuring a reactive secondary alcohol flanked by two protected primary hydroxyls, allows it to serve as a key building block for more complex molecules. It provides a foundational scaffold for creating branched structures with precise functionalities.
A significant application of this compound is in the synthesis of specialized branched alkylating agents used for the multi-site functionalization of metallacarboranes. Metallacarboranes, such as cobalt bis(1,2-dicarbollide), are of interest for applications in materials science and medicine, and the ability to attach multiple functional groups in a controlled manner is crucial for tailoring their properties.
In this context, this compound (referred to as compound 18 in the synthetic scheme) is used as the starting material to create a branched alkylating agent with an extended linker. The synthesis proceeds as follows:
The secondary alcohol of this compound (18 ) is reacted with 1,4-bis(p-toluenesulfonyloxy)butane (19 ).
This reaction yields a branched alkylating agent, 4-(1,3-bis(trityloxy)propan-2-yloxy)butyl-4-methylbenzenesulfonate (20 ). duke.edu
This glycerol-derived agent (20 ) is then used to attach the branched, trityl-protected structure to a metallacarborane core, specifically targeting the sulfur atom of a phosphorothioate-bridged cobalt bis(1,2-dicarbollide) (13 ). duke.edu The trityl groups serve as temporary protecting groups for the terminal hydroxyl functions, which can be removed in a later step to allow for further chemical modifications, enabling the construction of complex, dendritic, or oligofunctionalized metallacarborane derivatives. duke.edu
Interactive Data Table: Synthesis of Branched Alkylating Agent
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | 1,4-bis(p-toluenesulfonyloxy)butane | 4-(1,3-bis(trityloxy)propan-2-yloxy)butyl-4-methylbenzenesulfonate | Creation of a branched alkylating agent with a linker. |
| 2 | Cobalt bis(1,2-dicarbollide) derivative | Branched alkylating agent from Step 1 | Oligofunctionalized metallacarborane | Attachment of multiple, extendable functional groups to the metallacarborane core. |
The use of this compound as a direct precursor for the development of targeted molecular imaging agents, such as those for Positron Emission Tomography (PET), is not extensively documented in scientific literature. However, the development of such agents often relies on modular strategies where a central scaffold is used to connect a targeting moiety (like a peptide) to an imaging reporter (like a radionuclide). While trityl groups themselves have been incorporated into specialized EPR imaging agents, the specific utility of the this compound scaffold is not established in this area.
Functional Utility as a Protecting Group in Multistep Synthesis
The trityl group is a cornerstone of protecting group chemistry, prized for its steric bulk and its stability under neutral or basic conditions, coupled with its easy removal under mild acidic conditions. These properties are leveraged in complex, multi-step syntheses common in bioorganic chemistry.
In the automated solid-phase synthesis of DNA and RNA, protecting the 5'-hydroxyl group of the nucleoside monomer is essential. fishersci.ca The trityl group, and more commonly its derivative 4,4′-dimethoxytrityl (DMTr), is the protecting group of choice for this purpose. uni.lu
The key advantages of using a trityl-based group for 5'-hydroxyl protection are:
Selective Reactivity : Its large size ensures it reacts preferentially with the sterically accessible primary 5'-hydroxyl group over the secondary 3'-hydroxyl group of the nucleoside. pharmaffiliates.comresearchgate.net
Acid Labile : The trityl ether bond is easily and quantitatively cleaved by brief treatment with a mild acid, such as dichloroacetic or trichloroacetic acid, at the beginning of each synthesis cycle to free the 5'-hydroxyl for the next coupling reaction. fishersci.ca
Stability : It is stable to the basic and neutral conditions used during the coupling and oxidation steps of the synthesis cycle. researchgate.net
Monitoring : The cleavage of the DMTr group releases the dimethoxytrityl cation, which has a strong orange color and a distinct absorbance, allowing for real-time spectrophotometric monitoring of the coupling efficiency at each step. fishersci.caresearchgate.net
While this compound itself is not directly used as the protecting group on the nucleoside, its structure is representative of the trityl-ether linkage that is fundamental to this process.
Carbohydrate chemistry is characterized by molecules with multiple hydroxyl groups of similar reactivity, making selective protection a significant challenge. The steric hindrance of the trityl group makes it an excellent tool for selectively protecting primary hydroxyl groups in the presence of secondary ones. nih.gov
Trityl ethers were most prominently applied in carbohydrate chemistry due to their ability to impart hydrophobicity to polar sugar molecules, aiding in purification, and for their selective protection of primary alcohols. nih.gov The this compound molecule is a di-tritylated derivative of glycerol (B35011), a foundational polyol. The principles guiding the selective tritylation of glycerol to form this compound are the same as those applied in the synthesis of complex carbohydrates, where specific hydroxyl groups must be masked to direct reactions to other sites on the sugar ring.
Broader Applications of Trityl Moieties in Chemical Processes
The triphenylmethyl (trityl) group is more than just a protecting group; its unique chemical properties have led to its use in a wide array of chemical processes. uni.lunih.gov
The trityl moiety's utility is largely derived from the stability of the trityl cation (triphenylcarbenium ion), which is stabilized by the resonance distribution of the positive charge across the three phenyl rings. uni.lu This stability facilitates its formation and allows it to participate in various reactions.
Interactive Data Table: Diverse Applications of Trityl Moieties
| Application Area | Specific Use | Underlying Property |
|---|---|---|
| Protecting Group Chemistry | Protection of alcohols, amines, and thiols. nih.govmdpi.com | Steric bulk and acid lability. |
| Catalysis | Acts as a catalyst for C-C bond formation and as a neutral Lewis acid. | Formation of the stable trityl cation. |
| Organic Synthesis | Used as an oxidation and reduction reagent; employed in peptide synthesis to inhibit racemization. mdpi.com | Stable radical and cation formation. |
| Materials & Polymer Science | Activators for olefin polymerization reactions. | Ability to act as one-electron oxidants. |
| Bioconjugation & Analysis | Used in cross-linking, as fluorescent labels, and as mass-tags for mass spectrometry. uni.lunih.gov | High stability of the cation and unique mass-to-charge ratio. |
| Dye Chemistry | Forms the structural basis for a class of triphenylmethane (B1682552) dyes. uni.lu | Extended conjugated system of the trityl cation. |
Furthermore, the introduction of trityl groups can facilitate the crystallization of complex molecules, thereby simplifying their purification. mdpi.com Bifunctional trityl groups, which contain additional reactive functionalities on the phenyl rings, have been developed to serve as cleavable cross-linking agents or as tags for combinatorial chemistry. uni.lunih.gov
Catalytic Roles (e.g., Lewis Acid Catalysis, C-C Bond Formation)
The presence of a secondary alcohol functionality flanked by two bulky trityl ethers in this compound suggests potential, though currently hypothetical, applications in catalysis. The significant steric hindrance provided by the trityl groups could be exploited to create a chiral environment around a metal center, which is a key principle in asymmetric catalysis.
In the realm of Lewis acid catalysis , the hydroxyl group of this compound could coordinate to a metal center. The resulting metal alkoxide would be situated in a sterically congested pocket defined by the two trityl groups. This chiral environment could, in principle, be used to direct the approach of substrates in reactions such as Diels-Alder, aldol (B89426) additions, or other carbon-carbon bond-forming reactions, potentially leading to high levels of stereoselectivity. The bulky nature of the trityl groups would likely favor the formation of specific diastereomers or enantiomers by selectively blocking certain reaction pathways.
While the trityl group itself is primarily known as a protecting group, its derivatives have been explored in various applications that leverage its ability to form a stable cation. nih.gov This property, combined with the diol-like structure of the parent glycerol backbone, could be harnessed in the design of novel ligands for transition metal catalysis. The development of catalysts for challenging C-C bond formations is an ongoing area of research, and structurally unique ligands are often key to unlocking new reactivity and selectivity.
Reagent Development (e.g., One-Electron Oxidants for Olefin Polymerization)
In the field of reagent development, particularly for polymerization reactions, the electronic and steric properties of ligands and counterions play a crucial role. While there is no direct evidence of this compound being used in this context, we can extrapolate from the known chemistry of related compounds.
The development of redox-active catalysts for olefin polymerization is an area of intense research, as it allows for in-situ modulation of catalyst activity and polymer properties. researchgate.netresearchgate.net The trityl cation is a known one-electron oxidant. It is conceivable that a derivative of this compound could be designed to act as a precursor to a bulky, non-coordinating anion upon activation. Such anions are critical in stabilizing the cationic active species in olefin polymerization catalysis.
Furthermore, the development of single-electron transfer processes in organic synthesis is a rapidly expanding field. acs.org The stability of the trityl radical and cation could be exploited in the design of new reagents. While speculative for this compound itself, its structural motifs are present in molecules that are of interest for creating novel electronic materials and reagents.
Contributions to Supramolecular Chemistry and Advanced Materials
The triphenylmethyl group has been identified as a promising structural unit in the design of low molecular weight organogelators. beilstein-journals.orgresearchgate.net These molecules can self-assemble in organic solvents to form three-dimensional networks, leading to the formation of gels. The bulky and hydrophobic nature of the trityl groups in this compound makes it an interesting candidate for studies in supramolecular chemistry and the development of advanced materials.
Design and Characterization of Organogelators based on Triphenylmethyl Derivatives
Research has shown that triphenylmethyl derivatives of simple primary alcohols can act as efficient organogelators in various solvents. beilstein-journals.orgnih.gov The gelation efficiency is influenced by the length of the alkyl chain connecting the trityl groups and the nature of the solvent. For instance, 1,8-bis(trityloxy)octane has been identified as a particularly effective organogelator. beilstein-journals.orgnih.gov
The design of such organogelators involves synthesizing molecules where the bulky, non-polar trityl groups are appended to a core structure. In the case of this compound, the glycerol backbone provides a compact and defined scaffold for the two trityl groups. The presence of the secondary hydroxyl group could also play a role in the gelation process, potentially through hydrogen bonding interactions, although studies on similar molecules suggest that hydrophobic interactions can be the dominant driving force for self-assembly. beilstein-journals.orgnih.gov
The characterization of these organogels typically involves a range of techniques to probe their structure and properties at different length scales. These include:
Scanning Electron Microscopy (SEM): To visualize the morphology of the self-assembled fibrillar network of the xerogel (the dried gel).
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the non-covalent interactions, such as hydrogen bonding, that contribute to the self-assembly process.
Rheology: To study the mechanical properties of the gel, such as its viscoelasticity.
Powder X-ray Diffraction (XRD): To investigate the molecular packing within the gel fibers.
Below is a table summarizing the gelation properties of some triphenylmethyl-based organogelators, which provides context for the potential behavior of this compound.
| Gelator Compound | Solvent | Minimum Gelation Concentration (% w/v) | Gel-Sol Transition Temperature (°C) |
| 1,8-Bis(trityloxy)octane | DMSO | 0.5 | 75 |
| 1,8-Bis(trityloxy)octane | Propan-1-ol | 0.5 | 65 |
| (Hexadecyloxymethanetriyl)tribenzene | DMSO | 2.0 | 50 |
| Trityl derivative of Diethylene Glycol | Diethylene Glycol | 4.0 | 31 |
This table is generated based on data for analogous compounds and is for illustrative purposes. beilstein-journals.orgresearchgate.net
Self-Assembly Mechanisms Driven by Hydrophobic Interactions
The formation of organogels by triphenylmethyl derivatives in polar solvents is primarily driven by hydrophobic interactions . beilstein-journals.orgnih.gov The non-polar trityl groups and any associated alkyl chains are expelled from the polar solvent environment, leading to their aggregation. This self-assembly process results in the formation of long, entangled fibers that create the gel network.
In the case of this compound, the two bulky and hydrophobic trityl groups would be expected to drive its self-assembly in polar organic solvents. The molecule's C2-symmetry and the central hydroxyl group could lead to specific packing arrangements within the self-assembled fibers. While hydrogen bonding from the hydroxyl group could contribute to the stability of the gel network, research on similar ditrityl derivatives of diols suggests that hydrophobic interactions alone can be sufficient to induce gelation. beilstein-journals.orgnih.gov
The self-assembly process is a delicate balance of various non-covalent interactions, including:
Van der Waals forces: Between the alkyl chains and the phenyl rings of the trityl groups.
π-π stacking: Potentially occurring between the benzene (B151609) rings of adjacent trityl groups, although the non-planar nature of the triphenylmethyl group may limit extensive stacking. beilstein-journals.org
Hydrogen bonding: The hydroxyl group of this compound could participate in intermolecular hydrogen bonding, which could either support or compete with the hydrophobic self-assembly, depending on the solvent.
The study of such self-assembly mechanisms is crucial for the rational design of new soft materials with tailored properties for applications in areas such as drug delivery, catalysis, and environmental remediation.
Comprehensive Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. However, no peer-reviewed experimental data for the ¹H or ¹³C NMR spectra of 1,3-Bis(trityloxy)propan-2-ol could be located.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
Without experimental spectra, a detailed analysis of the chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons and carbon atoms in this compound cannot be performed. Such data is essential for confirming the connectivity of the propan-2-ol backbone and the placement of the two bulky trityl ether groups.
Heteronuclear NMR (e.g., ¹¹B, ³¹P) for Complex Adducts
There is no information available in the scientific literature regarding the formation of complex adducts between this compound and compounds containing boron or phosphorus. Consequently, no data on the use of heteronuclear NMR techniques, such as ¹¹B or ³¹P NMR, for the characterization of such complexes could be found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is critical for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. While no experimental mass spectra have been published, predicted data is available.
High-Resolution Mass Spectrometry (HRMS)
Experimental High-Resolution Mass Spectrometry (HRMS) data, which provides a highly accurate mass measurement and allows for the determination of the elemental formula, is not available. However, computational predictions based on the compound's structure (C₄₁H₃₆O₃) are available. uni.lu
MALDI-TOF MS and ESI MS Techniques
Similarly, there are no published reports detailing the analysis of this compound using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry. Predicted mass-to-charge ratios (m/z) for common adducts that would be expected in ESI-MS are listed in the table below. uni.lu
Table 1: Predicted m/z Values for Adducts of this compound uni.lu
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 577.27368 |
| [M+Na]⁺ | 599.25562 |
| [M+K]⁺ | 615.22956 |
| [M+NH₄]⁺ | 594.30022 |
| [M-H]⁻ | 575.25912 |
Note: Data is based on computational predictions and has not been experimentally verified.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental infrared spectrum for this compound has been published. Therefore, a specific assignment of absorption bands corresponding to its functional groups cannot be made. Generally, the IR spectrum would be expected to show a characteristic broad absorption for the hydroxyl (-OH) group stretch, as well as absorptions corresponding to C-O ether linkages and the aromatic C-H and C=C bonds of the trityl groups.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. The trityl group in this compound contains three phenyl rings, which constitute the primary chromophore. These aromatic rings are expected to exhibit characteristic π → π* transitions.
Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|
Note: This data is predictive and based on the known spectroscopic properties of the trityl group. Experimental UV-Vis data for this compound is not widely reported.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the purification of this compound from reaction mixtures and for assessing its purity.
Column chromatography is a standard technique for the preparative separation of organic compounds. For the purification of this compound, a stationary phase such as silica (B1680970) gel is typically employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane, is often effective for separating protected glycerol (B35011) derivatives mdpi.com. The large, non-polar trityl groups suggest that the compound will have a relatively low polarity, and thus will elute with a less polar solvent mixture compared to the unprotected diol. The inclusion of a small amount of a polar solvent like glycerol can sometimes improve the solubility and stability of proteins during purification, though it can also affect the column packing reddit.com.
Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product. For this compound, a silica gel plate would be used as the stationary phase. The same solvent systems used for column chromatography, such as mixtures of hexane and ethyl acetate, are suitable for TLC analysis. The compound can be visualized on the TLC plate using a UV lamp, as the phenyl rings of the trityl groups are UV-active. The retention factor (Rf) value will depend on the specific solvent system used but is expected to be higher than that of the more polar starting materials, such as glycerol.
Advanced Characterization for Material Applications
For applications where the solid-state properties of this compound are important, advanced characterization techniques are employed.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a critical technique for investigating the morphology of self-assembled structures, such as organogels, which can be formed by molecules structurally related to this compound. Studies on analogous triphenylmethyl (trityl) derivatives, like the ditrityl derivative of 1,8-octanediol, demonstrate that these compounds can form intricate three-dimensional networks responsible for gelation.
When the gels formed by these related compounds are dried to create xerogels, SEM analysis reveals the detailed architecture of the gel network. For instance, the morphology of these networks is highly dependent on the solvent used for gelation. In one study, the xerogel of a ditrityl derivative formed from propan-1-ol showed a porous, three-dimensional network, while the gel from DMSO exhibited a more compressed and layered structure. At higher magnifications, the propan-1-ol derived gel was composed of entangled fibers, whereas the DMSO-derived gel consisted of irregular, sheet-like structures. This indicates that solvent-gelator interactions play a crucial role in directing the self-assembly process and the resulting morphology of the gel.
Rheological Studies for Material Properties
The mechanical properties of materials formed by trityl derivatives, such as organogels, can be effectively characterized through rheological studies. These studies provide insight into the strength and stability of the gel network. For organogels formed by compounds analogous to this compound, rheological experiments are performed to understand their viscoelastic properties.
Dynamic rheology, which includes frequency sweep and strain sweep experiments, is particularly informative. In frequency sweep experiments, the storage modulus (G') and loss modulus (G'') are measured as a function of angular frequency. For a stable gel, G' is typically much greater than G'', and both moduli are largely independent of frequency, which is characteristic of a solid-like material. This behavior has been observed in organogels formed by the ditrityl derivative of 1,8-octanediol, confirming the formation of a robust gel network.
Strain sweep experiments are used to determine the critical strain at which the gel structure begins to break down. The point where G' and G'' crossover indicates the transition from solid-like to liquid-like behavior, defining the yield stress of the gel. These rheological characterizations are essential for understanding the material properties and potential applications of such self-assembled systems.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure compound, thereby verifying its empirical formula. For this compound, the molecular formula is C₄₁H₃₆O₃. acgpubs.org Based on this formula, the theoretical elemental composition can be calculated. This analytical method is crucial for confirming the identity and purity of a newly synthesized compound.
The theoretical elemental composition of this compound is presented in the table below. In a typical experimental setting, these theoretical values would be compared against the results obtained from an elemental analyzer to confirm the successful synthesis of the target compound.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 85.39 |
| Hydrogen | H | 6.29 |
| Oxygen | O | 8.32 |
Computational Chemistry and Theoretical Investigations of 1,3 Bis Trityloxy Propan 2 Ol
Molecular Modeling and Conformational Analysis
Molecular modeling of 1,3-Bis(trityloxy)propan-2-ol focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. Due to the presence of two bulky trityl (triphenylmethyl) groups and several rotatable single bonds, the molecule is highly flexible.
| Parameter | Description | Predicted Value (°) |
| τ(O-C1-C2-C3) | Torsion angle defining the position of the first trityloxyl group relative to the backbone. | ~175° |
| τ(C1-C2-C3-O) | Torsion angle defining the position of the second trityloxyl group relative to the backbone. | ~-175° |
| τ(H-O-C2-C1) | Torsion angle of the hydroxyl group. | ~60° |
This interactive table presents hypothetical but sterically plausible torsion angles for a stable conformation of this compound, calculated to minimize steric hindrance between the bulky terminal groups.
Electronic Structure Calculations (e.g., DFT methods)
Electronic structure calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the distribution of electrons within the molecule, which governs its chemical properties and reactivity. asianresassoc.orgresearchgate.net Methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly used for geometry optimization and property calculation after an initial conformational search. researchgate.net
These calculations yield important electronic parameters:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenyl rings and the oxygen atoms, while the LUMO would be distributed across the aromatic systems. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, a negative potential (red/yellow) would be concentrated around the oxygen atom of the central hydroxyl group, identifying it as the most likely site for electrophilic attack or hydrogen bonding. asianresassoc.org The hydrogen atoms of the phenyl groups would exhibit a positive potential (blue).
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital. | ~ -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | ~ -0.5 eV |
| HOMO-LUMO Gap | Energy difference, indicating chemical reactivity and stability. | ~ 6.0 eV |
| Dipole Moment | Measure of the overall polarity of the molecule. | ~ 1.5 - 2.5 D |
This interactive table displays representative electronic properties for a molecule like this compound, as would be predicted by DFT calculations.
Simulation of Reaction Pathways and Transition States
A key application of computational chemistry is to model reaction mechanisms, identifying intermediates and transition states to understand reaction rates and outcomes. rsc.orgresearchgate.net The most significant reaction for this compound is the acid-catalyzed cleavage (deprotection) of the trityl ether linkages.
The accepted mechanism for this reaction is SN1:
Protonation of one of the ether oxygen atoms by an acid.
Cleavage of the carbon-oxygen bond to release the propan-2-ol backbone.
Formation of a triphenylmethyl (trityl) cation, which is highly stabilized by resonance across the three phenyl rings. total-synthesis.com
Computational methods can simulate this entire pathway. By calculating the potential energy surface, researchers can locate the geometry of the transition state for the C-O bond-breaking step and determine its energy, known as the activation energy. Due to the exceptional stability of the trityl cation intermediate, these calculations would be expected to show a relatively low activation barrier, confirming that the deprotection occurs readily under acidic conditions. total-synthesis.com
Prediction of Spectroscopic Parameters and Reactivity Profiles
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. DFT calculations can accurately forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. asianresassoc.orgresearchgate.net
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated. For this compound, calculations would predict distinct signals for the aromatic protons of the trityl groups, the methine proton (CHOH), and the methylene (B1212753) protons (CH₂) of the propan-2-ol core. mdpi.comnih.gov These theoretical values can be compared with experimental data to confirm the structure.
IR Spectroscopy: Vibrational frequency calculations predict the positions of major absorption bands. Key predicted frequencies would include the O-H stretch of the alcohol group (around 3400-3600 cm⁻¹) and the strong C-O stretching of the ether linkages (around 1050-1150 cm⁻¹).
Reactivity profiles derived from these calculations confirm that the nucleophilicity is highest at the hydroxyl oxygen, making it the primary site for reactions like esterification or etherification, assuming steric factors allow.
| Proton | Environment | Typical Experimental Shift (ppm) bmrb.io | Predicted Shift (ppm) |
| Ar-H | Phenyl rings of trityl groups | 7.2 - 7.5 | 7.1 - 7.6 |
| CH-OH | Methine proton on C2 | ~ 3.8 - 4.0 | ~ 3.9 |
| CH₂ | Methylene protons on C1 and C3 | ~ 3.5 - 3.7 | ~ 3.6 |
| OH | Hydroxyl proton | Variable (depends on solvent, concentration) | Variable |
This interactive table compares hypothetical ¹H NMR chemical shifts predicted by DFT for this compound with typical experimental ranges for similar structural motifs.
Analysis of Steric and Electronic Effects in Trityl Systems
The chemical behavior of this compound is dominated by a combination of steric and electronic effects originating from its two trityl groups.
Steric Effects: The most prominent feature of the trityl group is its immense size. researchgate.net In this molecule, the two trityl groups create a highly crowded environment. This steric hindrance has several consequences:
It dictates the molecule's preferred conformation, forcing the backbone into an extended shape to maximize the distance between the groups.
It restricts the rotational freedom of the C-O bonds.
It shields the central hydroxyl group, potentially slowing its reaction with other bulky molecules. DFT analyses can quantify this steric bulk by modeling the molecule's solvent-accessible surface area. osti.gov
Electronic Effects: The key electronic feature of the trityl group is its ability to stabilize a positive charge. The tertiary carbocation formed upon cleavage of the ether bond is exceptionally stable because the positive charge is delocalized over the π-systems of the three phenyl rings. total-synthesis.com This electronic stabilization is the reason the trityl group is an excellent protecting group for alcohols that is easily removed under mild acidic conditions. While the group itself is not strongly electron-donating or withdrawing through induction, its resonance-stabilizing effect on the corresponding cation is its defining electronic characteristic. Computational studies on substituted trityl radicals have shown that sterics can also dictate the inductive effects of aryl substituents. acs.org
Future Research Trajectories and Interdisciplinary Outlook
Innovation in Green Synthetic Approaches
Future research will increasingly prioritize the development of environmentally benign methods for the synthesis of 1,3-Bis(trityloxy)propan-2-ol and its derivatives. A significant area of exploration is the use of enzymatic catalysis. Chemo-enzymatic strategies, which have been successfully employed for the synthesis of various oligoglycerol derivatives, offer a promising green alternative. nih.govmdpi.com Enzymes, such as immobilized lipases, could be used for the regioselective tritylation of glycerol (B35011), minimizing the need for harsh reagents and protecting group manipulations. nih.gov This approach aligns with the principles of green chemistry by utilizing renewable resources and biocatalysts. nih.gov
Another avenue for green synthesis involves the use of recyclable catalysts, such as Lewis acid-based ionic liquids. acs.org These catalysts have shown high efficiency in the tritylation of alcohols and offer the advantages of reusability, chemoselectivity, and straightforward workup procedures. acs.org The development of solvent-free reaction conditions, for instance using ball-milling with a reusable heterogeneous acid catalyst, presents another innovative and sustainable approach to the synthesis of trityl ethers. academie-sciences.fr The valorization of glycerol, a byproduct of biodiesel production, as a starting material for synthesizing this compound and other derivatives is also a key aspect of future green synthetic strategies. mdpi.comresearchgate.net
Development of Novel Reactivity and Catalytic Applications
Beyond its role as a protected building block, future research is expected to uncover novel reactivity and catalytic applications for this compound. The trityl groups, often considered inert protecting groups, can participate in or influence chemical transformations. For instance, bifunctional trityl groups have been explored for their applications in bioconjugation and as linkers in more complex molecular architectures. nih.govresearchgate.net This suggests that this compound could serve as a scaffold for the development of new catalysts or functional molecules where the trityl moieties play an active role.
The catalytic cleavage of the trityl ethers themselves represents an area of growing interest. For example, antibody-catalyzed selective cleavage of trityl groups has been demonstrated, opening the door to biocatalytic deprotection strategies. scite.ai Furthermore, the development of photocatalytic methods for the cleavage of trityl ethers under neutral pH conditions provides a mild and orthogonal approach to traditional acidic deprotection. organic-chemistry.orgresearchgate.net This not only expands the toolkit for synthetic chemists but also allows for the design of novel reaction sequences where the trityl group can be selectively removed in the presence of other acid-labile groups. organic-chemistry.org
Integration into Advanced Functional Materials and Nanostructures
The unique structural and chemical properties of this compound make it an attractive synthon for the construction of advanced functional materials and nanostructures. The bulky trityl groups can impart specific spatial arrangements and properties to polymers and other macromolecules. Research in this area could focus on the use of this compound as a monomer or cross-linking agent in the synthesis of sequence-defined polymers. nih.gov The precise control over stereochemistry and sequence offered by iterative synthesis strategies could lead to novel polymers with tailored properties. nih.gov
Furthermore, this compound can be used as a building block for the synthesis of functionalized metallacarboranes. mdpi.com These materials have potential applications in various fields, and the trityl-protected glycerol moiety can serve as a versatile handle for further functionalization. mdpi.com The development of π-conjugated trityl arrays for materials development is another promising research direction, where the electronic properties of the trityl group are exploited. uni-bonn.de
Exploration of New Methodologies for Selective Trityl Manipulation
The selective protection and deprotection of hydroxyl groups are crucial in the synthesis of complex molecules, and the development of new methodologies for trityl group manipulation is an active area of research. Future work will likely focus on enhancing the selectivity and efficiency of these processes. Orthogonal deprotection strategies, where different protecting groups can be removed independently of one another, are of particular importance. nih.govresearchgate.net For instance, acid-orthogonal deprotection allows for the selective cleavage of a trityl group in the presence of other acid-labile groups like tert-butyloxycarbonyl (Boc) by carefully tuning the acidic conditions. nih.gov
Flow chemistry offers a powerful platform for optimizing and scaling up reactions involving trityl groups. researchgate.netwesternsydney.edu.aunih.govltf-gmbh.comdigitellinc.com Continuous flow protocols can significantly reduce reaction times for tritylation and deprotection, as well as improve control over reaction parameters, leading to higher yields and purity. westernsydney.edu.au The use of microreactors can also inhibit side reactions, such as acyl migration during the deprotection of trityl groups in carbohydrates. researchgate.net Additionally, the development of novel reagents and catalytic systems for selective trityl ether cleavage, such as visible-light photocatalysis, will continue to be a major focus. organic-chemistry.orgresearchgate.net
Synergistic Research with Computational and Experimental Methodologies
The integration of computational and experimental approaches is expected to provide deeper insights into the behavior of this compound and guide the design of new applications. Computational methods, such as Density Functional Theory (DFT), can be employed to study the structural and electronic properties of the molecule, as well as to investigate reaction mechanisms. rsc.orgasianresassoc.org For example, DFT calculations have been used to understand the mechanism of trityl ester hydrolysis and the factors influencing the stability of tritylium (B1200429) ions. nih.gov
Computational studies can also aid in the optimization of reaction conditions and the prediction of the selectivity of synthetic transformations. rsc.org By combining theoretical calculations with experimental validation, researchers can accelerate the discovery of new catalysts, materials, and synthetic methodologies involving this compound. For instance, computational modeling can help in understanding the conformational preferences of the molecule, which can be crucial for its application in areas like molecular recognition and self-assembly. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,3-Bis(trityloxy)propan-2-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, trityl chloride can react with 1,3-diol derivatives under alkaline conditions. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction temperature (e.g., 0–25°C). Catalysts like boron trifluoride etherate (BF₃·Et₂O) may enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity . Kinetic studies using HPLC or TLC can monitor intermediate formation and side products .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : ¹H NMR identifies trityl (CPh₃) protons (δ 7.2–7.4 ppm, aromatic) and the central propan-2-ol backbone (δ 3.5–4.0 ppm, methine). ¹³C NMR confirms the trityl carbons (δ 140–145 ppm, quaternary) and ether linkages.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 833.02 for derivatives) .
- TLC : Used during synthesis to track reaction progress (e.g., Rf ~0.5 in 7:3 hexane/EtOAc) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Regularly monitor purity via NMR or HPLC. Degradation products (e.g., trityl alcohol) can be identified by new peaks in δ 1.5–2.0 ppm (OH) in ¹H NMR .
Advanced Research Questions
Q. How do enzymatic and chemical synthesis methods compare in producing this compound?
- Methodological Answer : Enzymatic routes (e.g., Novozym 435 lipase) offer stereoselectivity and mild conditions but may face substrate inhibition. Kinetic studies using the ping-pong bi-bi model can quantify inhibition constants (Kᵢ). Chemical synthesis (e.g., BF₃·Et₂O catalysis) provides higher yields (>90%) but requires rigorous purification. Compare turnover numbers (TON) and enantiomeric excess (ee) via chiral HPLC .
Q. How can researchers resolve contradictions in reported bioactivity data for trityl ether derivatives?
- Methodological Answer : Contradictions may arise from substituent effects or assay conditions. For example:
- Substituent Analysis : Compare bioactivity of this compound with analogs (e.g., 1,3-bis(azidoethoxy) derivatives) in bacterial growth assays. Use structure-activity relationship (SAR) models to link Cl/F substituents to enhanced membrane permeability .
- Assay Validation : Standardize cell lines (e.g., HeLa vs. MCF-7) and control for solvent effects (DMSO vs. ethanol) .
Q. What computational approaches predict the reactivity of this compound in complex media?
- Methodological Answer :
- DFT Calculations : Model transition states for ether bond cleavage under acidic/basic conditions.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess cellular uptake (log P ~4.2 indicates high lipophilicity) .
- ADMET Prediction : Tools like SwissADME estimate toxicity (e.g., CYP450 inhibition) and blood-brain barrier penetration .
Q. How can researchers address low yields in multi-step syntheses of trityl ether derivatives?
- Methodological Answer :
- Stepwise Optimization : Isolate intermediates (e.g., 1-(trityloxy)propan-2-ol) and optimize each step separately.
- Protecting Groups : Use temporary protecting groups (e.g., TBS for hydroxyl) to prevent side reactions.
- Flow Chemistry : Continuous reactors reduce degradation and improve heat/mass transfer for sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
